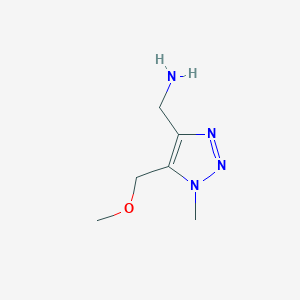![molecular formula C12H22Cl3N3 B13617576 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Vorbereitungsmethoden
The synthesis of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride typically involves several steps. One common method includes the reaction of benzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azetidine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Wirkmechanismus
The mechanism of action of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-Benzylazetidin-3-amine dihydrochloride: This compound shares a similar azetidine ring structure but differs in its specific functional groups and properties.
1-Boc-3-(aminomethyl)azetidine: Another related compound with a similar core structure but different protective groups, affecting its reactivity and applications.
3-Aminomethyl-1-benzhydrylazetidine:
Eigenschaften
Molekularformel |
C12H22Cl3N3 |
|---|---|
Molekulargewicht |
314.7 g/mol |
IUPAC-Name |
[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3.3ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |
InChI-Schlüssel |
SIJGFRWWSMSAEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=C2)(CN)CN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)







![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)

